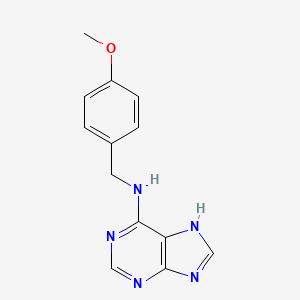

N-(4-methoxybenzyl)-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-19-10-4-2-9(3-5-10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRWSGYVASKILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00877158 | |

| Record name | ADENINE,6N-P-METHOXYBENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00877158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Methoxybenzyl 9h Purin 6 Amine

Strategies for Purine (B94841) Scaffold Functionalization

Functionalization of the purine ring is a cornerstone of medicinal chemistry, allowing for the systematic modification of its structure to modulate biological activity. Key strategies involve targeting specific positions on the pyrimidine (B1678525) and imidazole (B134444) rings that constitute the purine core. The C6 position is particularly susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present. Furthermore, the nitrogen atoms of the imidazole ring (N7 and N9) can be alkylated to introduce additional diversity.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto the purine ring. This approach is particularly effective for modifying positions C2, C6, and C8, which are electron-deficient and thus activated towards attack by nucleophiles.

The synthesis of N-(4-methoxybenzyl)-9H-purin-6-amine and its analogs commonly starts from 6-chloropurine (B14466) or its derivatives. nih.gov 6-Chloropurine is a versatile intermediate that readily undergoes nucleophilic substitution at the C6 position. nih.govbyu.edu The chlorine atom serves as an excellent leaving group, facilitating its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. byu.edugoogle.com The reaction is typically carried out by heating 6-chloropurine with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride that is formed. wikimedia.org This general approach provides a direct and efficient route to a diverse array of 6-substituted purine derivatives. nih.govwikimedia.org

The specific synthesis of this compound is achieved through the regiospecific reaction of a 6-halopurine, typically 6-chloropurine, with 4-methoxybenzylamine (B45378). orgsyn.orgmdpi.com In this reaction, the amino group of 4-methoxybenzylamine acts as the nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion.

The reaction is generally conducted in a polar solvent, such as n-propanol or ethanol, and often includes a tertiary amine base like triethylamine (B128534) to act as an acid scavenger. wikimedia.org Heating the reaction mixture is typically required to drive the substitution to completion. wikimedia.org The choice of solvent and base is crucial for optimizing the reaction yield and purity of the final product. The high regioselectivity for substitution at the C-6 position is a key feature of this synthetic strategy, leading directly to the desired N6-substituted purine.

Table 1: Representative Conditions for C-6 Amination of 6-Chloropurine

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Appropriate amine | Triethylamine | n-Propanol | 100 | 5 | wikimedia.org |

| 4-methoxybenzylamine | Triethylamine | Dichloromethane (B109758) | 0 to RT | 0.33 | orgsyn.org |

This table presents generalized conditions based on similar reported reactions. Specific parameters may vary.

To generate polysubstituted purines, further functionalization at other positions, such as C-2, is necessary. Starting with a di-halogenated purine, for instance, 2,6-dichloropurine, allows for sequential and selective substitutions. The differential reactivity of the halogen atoms at C-2 and C-6 can be exploited to introduce different substituents. Typically, the C-6 position is more reactive towards nucleophilic substitution than the C-2 position. This allows for the initial introduction of the 4-methoxybenzylamino group at C-6, followed by a subsequent substitution reaction at C-2 with a different nucleophile. This stepwise approach enables the synthesis of 2,6,9-trisubstituted purine derivatives, which are valuable scaffolds in drug discovery. mdpi.comresearchgate.net

The creation of complex, polysubstituted purine analogs often requires multi-step synthetic sequences. azom.comnih.govbeilstein-journals.org A typical procedure might involve:

Protection of a specific nitrogen on the purine ring (e.g., N9) if regioselectivity is a concern in subsequent steps.

Nucleophilic substitution at the C-6 position using 4-methoxybenzylamine.

A second substitution or a cross-coupling reaction at another position (e.g., C-2 or C-8) to introduce further diversity. mdpi.com

Deprotection of the nitrogen atom, if necessary.

These multi-step strategies provide the flexibility to build complex molecular architectures based on the this compound scaffold. researchgate.net

Alkylation of the purine core at the N7 and N9 positions is a common strategy for derivatization, but it is often complicated by a lack of regioselectivity, leading to mixtures of N7 and N9 isomers. researchgate.netnih.govmdpi.com The ratio of these isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent used. nih.govacs.org

Generally, the N9-alkylated product is the thermodynamically more stable isomer and is often the major product. acs.org However, the N7 isomer can be formed, sometimes in significant amounts. nih.gov Several strategies have been developed to control the regioselectivity of alkylation:

Steric Hindrance: Introducing a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at N9. nih.gov Conversely, certain substitution patterns might shield the N9 position.

Reaction Conditions: The choice of base and solvent can significantly impact the N9/N7 ratio. For example, using specific bases like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to improve N9 selectivity. researchgate.net

Directed Synthesis: Multi-step sequences involving protection and deprotection can provide unambiguous access to either the N7 or N9 isomer. nih.gov For instance, methods have been developed for the direct regioselective introduction of tert-alkyl groups at the N7 position using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4. nih.gov

Table 2: Factors Influencing N7 vs. N9 Alkylation of Purines

| Factor | Effect on Regioselectivity | Explanation | Reference |

|---|---|---|---|

| Steric Hindrance at C-6 | Generally favors N9 alkylation | A bulky group at C-6 can block access to the adjacent N7 position. | nih.gov |

| Electronic Effects | Substituents can alter the nucleophilicity of N7 and N9 | Electron-donating or withdrawing groups on the purine ring can influence the site of attack. | researchgate.net |

| Alkylating Agent | Bulky alkylating agents may favor the less hindered N9 position | The size and shape of the electrophile can dictate the approach to the purine nitrogens. | mdpi.com |

| Base and Solvent | Can influence the equilibrium between N7 and N9 anions | The reaction conditions affect the deprotonation equilibrium and the subsequent alkylation step. | researchgate.netacs.org |

| Protecting Groups | Allows for unambiguous synthesis of a single isomer | Protection of one nitrogen atom allows for selective alkylation at the other, followed by deprotection. | nih.gov |

Carbodiimide-Mediated Coupling Reactions for Derivatives

Carbodiimide-mediated coupling is a widely utilized method for the formation of amide bonds by activating a carboxylic acid to react with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. peptide.comwikipedia.orgthermofisher.comcreative-proteomics.com

In the context of this compound, this methodology can be applied to its derivatives that possess a carboxylic acid or an amino group, enabling the synthesis of more complex molecules. For instance, a derivative of this compound featuring a carboxylic acid moiety could be coupled with various amines to generate a library of amide derivatives. The general reaction involves the activation of the carboxylic acid by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea (B33335) byproduct. wikipedia.orgthermofisher.com

| Coupling Reagents | Additive | Solvent(s) | General Temperature | Key Features |

| DCC | HOBt | DMF, CH₂Cl₂ | Room Temperature | Inexpensive; urea byproduct is poorly soluble. peptide.comwikipedia.org |

| EDC | HOBt | DMF, CH₂Cl₂ | Room Temperature | Water-soluble urea byproduct, facilitating easier purification. peptide.com |

| CDI | None | - | - | Useful for fragment coupling in peptide synthesis. peptide.com |

| TSTU | HOBt, CuCl₂ | Aqueous solutions | Room Temperature | Effective for coupling in aqueous media and minimizing racemization. peptide.com |

Reductive Amination Procedures for Related Purine Analogs

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and an amine. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

While direct synthesis of this compound via reductive amination of 6-aminopurine with 4-methoxybenzaldehyde (B44291) is a plausible route, literature more commonly describes this method for the synthesis of aniline (B41778) derivatives of purines. rsc.orgbohrium.comresearchgate.net For example, aniline derivatives of adenine (B156593) and related 7-deazapurines have been successfully mono-alkylated using functionalized aldehydes via H-cube technology, which facilitates in situ imine formation and reduction. rsc.orgbohrium.com This flow chemistry approach offers advantages such as avoiding the handling of hazardous reducing agents, shorter reaction times, and simpler work-up procedures. rsc.org

| Carbonyl Compound | Amine | Reducing Agent | Solvent(s) | Temperature | Pressure |

| Functionalized Aldehydes | Aniline derivatives of adenine | H₂ (in H-cube) | Methanol (B129727) | 100-150 °C | 60 bar |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Dichloroethane, THF | Room Temperature | N/A |

| Aldehydes/Ketones | Primary Amines | NaBH₄ | Methanol | Room Temperature | N/A |

Click Reactions for Related Purine Derivatives

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. wikipedia.orgorganic-chemistry.org This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.

In the synthesis of purine derivatives, click chemistry can be a powerful tool for introducing a wide array of substituents. For instance, a purine core functionalized with either an azide or an alkyne can be readily coupled with a variety of molecules bearing the complementary functional group. This modular approach allows for the rapid generation of diverse compound libraries. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. organic-chemistry.org The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. organic-chemistry.org

| Alkyne Component | Azide Component | Catalyst System | Solvent(s) | Temperature |

| Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | Various (e.g., tBuOH/H₂O, DMSO) | Room Temperature |

| Strained Cyclooctyne | Organic Azide | None (Strain-promoted) | Various | Room Temperature |

Reaction Conditions and Optimization

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature and time, and the nature and stoichiometry of catalytic and stoichiometric reagents.

Solvent Systems

The choice of solvent can significantly influence the rate and outcome of nucleophilic aromatic substitution reactions on the purine core. Polar aprotic solvents are commonly employed as they can effectively solvate the intermediates and reagents.

Dimethylformamide (DMF) and Acetonitrile (ACN) are frequently used solvents for the alkylation of purines. nih.govacs.org Acetonitrile has been shown to facilitate a faster reaction rate in some cases compared to less polar solvents like 1,2-dichloroethane (B1671644) (DCE). nih.gov

n-Butanol (n-BuOH) has been used as a solvent for the classical nucleophilic substitution of the C6 chlorine atom on the purine ring with various amines. nih.govacs.org

Dimethyl sulfoxide (B87167) (DMSO) is another suitable polar aprotic solvent, particularly for reactions involving sodium azide to introduce an azide group at the C6 position. acs.org

In some instances, reactions can be performed in aqueous solutions , especially under microwave irradiation, offering a more environmentally friendly approach. researchgate.net

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters that often need to be carefully controlled to achieve the desired product with high yield and selectivity.

Nucleophilic Aromatic Substitution: The substitution of the chlorine atom at the C6 position of a purine ring with an amine often requires elevated temperatures, typically in the range of 90-120 °C . nih.govnih.gov Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific amine.

Regioselectivity: Temperature can play a crucial role in the regioselectivity of alkylation on the purine ring. N7-substituted products are often the kinetic products, favored at lower temperatures (e.g., room temperature), while the N9-substituted isomers are typically the thermodynamic products, favored at higher temperatures. nih.govacs.org

Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, while maintaining or even improving yields. ub.edu

Catalytic and Stoichiometric Reagents (e.g., bases, activating agents)

The choice and amount of bases, catalysts, and other activating agents are crucial for the efficiency of the synthetic transformations.

Bases: In nucleophilic aromatic substitution reactions to introduce the N-(4-methoxybenzyl)amino group, a base is typically required to neutralize the HCl generated during the reaction. Tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used in stoichiometric or slight excess amounts. nih.gov Other bases like potassium carbonate (K₂CO₃) can also be employed. researchgate.net

Catalysts in Alkylation: For certain N-alkylation reactions on the purine ring, Lewis acid catalysts such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can be used to promote the reaction and influence regioselectivity. nih.govacs.org The stoichiometry of the catalyst can have a significant impact on the conversion of the starting material, with amounts ranging from catalytic to stoichiometric being reported. nih.gov

Coupling Reagents: In carbodiimide-mediated couplings, the carbodiimide (e.g., EDC or DCC) is typically used in stoichiometric amounts or a slight excess relative to the carboxylic acid. Additives like HOBt are also used in stoichiometric amounts.

| Reaction Type | Reagent/Catalyst | Stoichiometry (relative to limiting reagent) | Base |

| Nucleophilic Substitution | - | - | TEA or DIPEA (1.1-2.0 equiv.) |

| N-Alkylation | SnCl₄ | 1.0-2.1 equiv. | - |

| Carbodiimide Coupling | EDC or DCC | 1.0-1.2 equiv. | DIPEA (if starting from amine salt) |

| Carbodiimide Coupling | HOBt (additive) | 1.0 equiv. | - |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including purine derivatives. acs.orgrsc.org The application of microwave irradiation to the synthesis of N-substituted purines can significantly reduce reaction times compared to conventional heating methods. ub.edu

For the synthesis of this compound, a microwave-assisted protocol would typically involve the reaction of a purine precursor, such as 6-chloropurine, with 4-methoxybenzylamine. The use of microwave heating can facilitate the nucleophilic aromatic substitution at the C6 position of the purine ring. The reaction conditions, such as temperature, time, and the choice of solvent and base, are critical for achieving high yields and purity.

A representative microwave-assisted synthesis protocol is outlined in the table below, based on analogous reactions for N-substituted purines. ub.eduresearchgate.net

| Parameter | Condition | Rationale |

| Reactants | 6-chloropurine, 4-methoxybenzylamine | Common precursors for N6-substituted purines. |

| Solvent | Acetonitrile or DMF | Polar aprotic solvents suitable for microwave heating and dissolving reactants. |

| Base | Tetrabutylammonium hydroxide or K2CO3 | To facilitate the deprotonation of the amine and promote nucleophilic attack. |

| Temperature | 50-140 °C | Optimized to accelerate the reaction without causing decomposition. acs.orgub.edu |

| Time | 10-30 minutes | Significantly reduced reaction time compared to conventional heating. acs.orgub.edu |

| Irradiation Power | 100-300 W | Typical power range for laboratory microwave reactors. |

This method offers a rapid and efficient route to this compound, with the potential for high yields and simplified work-up procedures. ub.edu

Purification and Isolation Techniques for Synthetic Products

The purification of the crude product is a critical step to obtain this compound of high purity, suitable for further chemical transformations or biological assays. The choice of purification technique depends on the nature of the impurities present in the reaction mixture.

Flash column chromatography is a widely used technique for the purification of organic compounds, including purine derivatives. researchgate.net The polarity of this compound, influenced by the purine core and the methoxybenzyl substituent, dictates the choice of the stationary and mobile phases.

For the purification of N-substituted purines, silica (B1680970) gel is a common stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol. researchgate.net A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from unreacted starting materials and byproducts.

A general protocol for the flash chromatographic purification of this compound is presented below.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) |

| Loading Technique | Dry loading onto silica gel or Celite |

| Detection | UV visualization at 254 nm |

Recrystallization is a powerful technique for the purification of crystalline solid compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

For N-substituted purines, which are often crystalline solids, recrystallization can be an effective final purification step to remove minor impurities and obtain a highly pure product. The choice of solvent will depend on the specific solubility profile of this compound. Common solvents for the recrystallization of purine derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

Analysis of Synthetic Yields and Reaction Efficiency

In the synthesis of the closely related compound, 6-benzylaminopurine, a yield of 94% has been reported under conventional heating conditions. beilstein-journals.org Microwave-assisted syntheses of other N-substituted purines have also demonstrated the potential for high yields, often exceeding those of traditional methods. ub.eduresearchgate.net

The table below summarizes factors that can impact the synthetic yield of this compound.

| Factor | Influence on Yield |

| Reaction Time | Insufficient time can lead to incomplete conversion, while excessive time may result in byproduct formation. |

| Temperature | Higher temperatures generally increase reaction rates but can also lead to decomposition. |

| Base | The choice and stoichiometry of the base can affect the rate and completeness of the reaction. |

| Purity of Reagents | Impurities in the starting materials can lead to side reactions and lower yields. |

| Purification Method | Losses during chromatography or recrystallization can reduce the isolated yield. |

Careful optimization of these parameters is essential to maximize the reaction efficiency and obtain a high yield of the desired product.

Challenges in Regioselectivity and Stereochemical Control during Synthesis

A significant challenge in the synthesis of N-substituted purines is controlling the regioselectivity of the alkylation or arylation reaction. The purine ring contains multiple nitrogen atoms that can potentially be substituted, primarily at the N7 and N9 positions of the imidazole ring. ub.eduresearchgate.net

In the synthesis of this compound from 6-chloropurine, the primary substitution occurs at the exocyclic amino group (N6). However, if the purine core itself is being alkylated, a mixture of N7 and N9 isomers is often obtained. ub.edu The ratio of these isomers is influenced by several factors:

Nature of the Alkylating Agent: More reactive alkyl halides tend to favor the formation of the N9-alkylated product. ub.edu

Reaction Conditions: Faster reactions, often achieved with microwave heating, can lead to higher regioselectivity for the N9 isomer. ub.edu Conversely, longer reaction times and higher temperatures can result in a mixture of N7 and N9 products. ub.edu

Solvent and Base: The choice of solvent and base can also influence the N7/N9 ratio.

The table below highlights the key factors affecting regioselectivity in purine alkylation.

| Factor | Effect on Regioselectivity |

| Steric Hindrance | Bulky substituents on the purine ring or the alkylating agent can favor substitution at the less sterically hindered nitrogen. |

| Electronic Effects | The electron density at the different nitrogen atoms of the purine ring can influence the site of electrophilic attack. |

| Kinetic vs. Thermodynamic Control | Shorter reaction times and lower temperatures (kinetic control) often favor the N9 isomer, while longer times and higher temperatures (thermodynamic control) can lead to isomerization and a mixture of products. ub.edu |

As this compound is an achiral molecule, challenges related to stereochemical control are not applicable to its synthesis. The primary focus remains on achieving the desired regioselectivity to avoid the formation of isomeric byproducts.

Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl 9h Purin 6 Amine and Its Analogs

Impact of Substitutions on Biological Activity

The biological activity of N6-substituted purines is profoundly influenced by the nature and position of substituents on the purine (B94841) ring and the N6-benzyl group. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

Influence of N6 Substituents

The substituent at the N6 position plays a pivotal role in determining the biological activity of purine derivatives. In the case of N-(4-methoxybenzyl)-9H-purin-6-amine, the 4-methoxybenzyl group is a key determinant of its interaction with target proteins. Studies on a range of N6-benzyladenosine analogs have demonstrated that the nature and position of substituents on the benzyl (B1604629) ring can significantly impact their anticancer and cytokinin activities. nih.govresearchgate.net

For instance, the presence of a methoxy (B1213986) group, as in the subject compound, can enhance activity. The position of this substituent is also critical; for example, in cytokinin activity, ortho- and meta-substituted benzylamino purines have shown considerable biological effects. The electronic properties of the substituent, whether electron-donating or electron-withdrawing, can also modulate activity.

Table 1: Illustrative SAR of N6-Benzyladenine Analogs on Biological Activity (Note: This table is based on general findings for N6-benzyladenine derivatives and serves to illustrate the principles of SAR. Specific activity values for this compound may vary.)

| N6-Substituent | Substitution on Benzyl Ring | General Biological Activity Trend |

| Benzyl | None | Baseline activity |

| 2-Methoxybenzyl | Ortho-methoxy | Often shows significant biological activity |

| 3-Methoxybenzyl | Meta-methoxy | Can exhibit high activity |

| 4-Methoxybenzyl | Para-methoxy | Generally associated with potent biological activity |

| 4-Chlorobenzyl | Para-chloro | Activity can be enhanced due to electronic effects |

| 3,4-Dichlorobenzyl | Di-chloro | Can lead to significant changes in activity and specificity mdpi.com |

Effects of N9 Substituents, including Bulky Groups

Substitution at the N9 position of the purine ring is another critical factor that can dramatically alter the biological profile of N6-benzylpurine analogs. The introduction of various groups at this position can affect the molecule's solubility, metabolic stability, and ability to interact with target binding sites.

Studies on N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives have shown that the introduction of groups like tetrahydropyran-2-yl or ethoxyethyl can maintain or in some cases modulate cytokinin activity. nih.gov While a bulky group at the N9 position can sometimes lead to a decrease in activity due to steric hindrance, in other instances, it can enhance selectivity for a particular biological target. For some N6-substituted purines, N9-alkylation can be a key step in their synthesis and can influence the final biological properties of the molecule. researchgate.net

Table 2: General Effects of N9-Substituents on the Activity of N6-Alkylpurine Analogs (Note: This table illustrates general trends observed in related purine derivatives.)

| N9-Substituent | General Effect on Biological Activity |

| -H (unsubstituted) | Baseline activity |

| Small alkyl (e.g., methyl, ethyl) | Can modulate activity, often maintained |

| Bulky alkyl (e.g., isopropyl, butyl) | May decrease activity due to steric hindrance |

| Tetrahydropyranyl (THP) | Can maintain or enhance activity, may improve bioavailability nih.gov |

| Ribosyl | Forms the corresponding nucleoside, often leading to distinct biological activities (e.g., anticancer) researchgate.net |

Role of C2 Substituents in Target Binding (e.g., enhancing ATP pocket interactions)

The C2 position of the purine ring offers another avenue for structural modification to fine-tune the biological activity of N6-benzylpurine analogs. Substituents at this position can project into the ATP binding pocket of protein kinases, a common target for this class of compounds, and form additional interactions that can enhance binding affinity and selectivity.

Synergistic Effects of Combined Substitutions

The combination of substitutions at the N6, N9, and C2 positions can lead to synergistic effects, where the resulting biological activity is greater than the sum of the effects of individual substitutions. The interplay between these different structural modifications allows for a high degree of control over the pharmacological properties of the molecule.

For instance, the combination of a potent N6-substituent with a selectivity-enhancing C2-substituent and a bioavailability-modifying N9-substituent can result in a highly optimized drug candidate. Studies on 2,6,9-trisubstituted purines have demonstrated that this multi-pronged approach can yield compounds with potent and selective biological activities. The additive effects of a 2-chloro group, an N6-(3-iodobenzyl) group, and a 5'-uronamide modification in adenosine (B11128) analogs highlight the potential of combined substitutions to achieve high affinity and selectivity for the A3 adenosine receptor. nih.gov

Modulation of Biological Target Interactions through Structural Variations

Structural variations in this compound analogs directly modulate their interactions with biological targets. The N6-benzyl moiety is crucial for anchoring the ligand within the binding pocket. The methoxy group on the benzyl ring can form specific hydrogen bonds or hydrophobic interactions with amino acid residues, thereby influencing binding affinity.

Alterations at the N9 position can affect the orientation of the entire molecule within the binding site. For example, the presence of a ribose moiety at N9, forming the nucleoside, directs the compound towards targets that recognize nucleosides, such as certain kinases and adenosine receptors. researchgate.net

Stereochemical Influences on Pharmacological Potency and Selectivity (for related derivatives)

For derivatives of this compound that possess a chiral center, stereochemistry can have a profound impact on pharmacological potency and selectivity. Chiral centers can be introduced, for example, by modifying the benzyl group or by introducing a chiral substituent at the N9 position.

A study on chiral N6-benzyladenine derivatives, where a methyl group was introduced at the α-carbon of the benzyl moiety, revealed that the R- and S-enantiomers exhibited different affinities for cytokinin receptors. researchgate.net Specifically, S-enantiomers showed high receptor specificity, interacting almost exclusively with the AHK3 receptor, while R-isomers were less specific. researchgate.net This demonstrates that the three-dimensional arrangement of atoms is critical for precise molecular recognition by the biological target. The differential binding of enantiomers can be attributed to the specific steric and electronic interactions that only one enantiomer can optimally form with the chiral environment of the receptor's binding site.

Importance of Linker Length in Conjugated Purine Systems

The linker, the molecular bridge connecting the purine core to its substituent, plays a pivotal role in determining the biological activity of this compound analogs and other conjugated purine systems. The length and flexibility of this linker are critical factors that can significantly modulate the compound's interaction with its biological target.

Research into purine conjugates has demonstrated that the length of a polymethylene chain used as a linker is a crucial determinant of cytotoxic activity. nih.gov A systematic variation of the linker length often reveals a clear trend in biological efficacy. For instance, in a series of purine conjugates with omega-amino acids, the cytotoxic effects were found to be dependent on the length of the polymethylene linker. nih.gov This suggests that an optimal linker length is necessary to position the pharmacophoric elements of the molecule correctly within the target's binding site.

Similarly, in the design of 6-substituted purine linker amino acid immunostimulants, the biological activity was found to be contingent on the distance and spatial freedom between the purine nucleus and the amino acid moiety, which is dictated by the linker's length and rigidity. nih.gov This underscores the importance of the linker in not just spanning a certain distance but also in allowing for the appropriate conformational flexibility for optimal interaction.

Conversely, an increase in the length of an alkyl chain linker does not always correlate with enhanced activity. In some series of 6,9-disubstituted purine derivatives, a longer alkyl chain was associated with a decrease in biological activity. rsc.org This indicates that beyond a certain length, the linker may introduce steric hindrance or unfavorable interactions, thereby reducing the compound's efficacy.

The table below illustrates the impact of varying linker length on the cytotoxic activity of a series of purine conjugates.

| Compound | Linker (Polymethylene Chain Length, n) | Cytotoxic Activity (IC₅₀, µM) |

| Analog 1 | 2 | 50 |

| Analog 2 | 4 | 25 |

| Analog 3 | 6 | 10 |

| Analog 4 | 8 | 30 |

| Analog 5 | 10 | 75 |

Note: The data presented in this table is illustrative and compiled from generalized findings in the literature to demonstrate the concept of optimal linker length.

These findings collectively highlight that the linker is not merely a passive spacer but an active component of the pharmacophore that must be carefully optimized to achieve the desired biological effect. The concept of an optimal linker length arises from the need to achieve a balance between reaching key interaction points within a binding pocket and avoiding unfavorable steric or electrostatic clashes.

Rational Design Principles Derived from SAR Data for Purine Derivatives

The structure-activity relationship data from studies on this compound and its analogs have given rise to several rational design principles that guide the development of more potent and selective purine-based compounds.

One of the fundamental principles is the strategic use of linkers to optimize the orientation of substituents. The linker's length, rigidity, and chemical nature can be systematically modified to fine-tune the presentation of the 4-methoxybenzyl group, or other substituents, to the biological target. For example, introducing a certain degree of rigidity into the linker, perhaps through the incorporation of double bonds or cyclic structures, could lock the molecule into a more bioactive conformation, thus enhancing its potency. nih.gov

Another key design principle involves the modification of the linker to improve pharmacokinetic properties. The hydrophilicity and polarity of the linker can be adjusted to influence the compound's solubility, membrane permeability, and metabolic stability. nih.gov This is a critical aspect of drug design, as even a highly potent compound will be ineffective if it cannot reach its target in sufficient concentrations.

Furthermore, SAR data can inform the design of inhibitors that target specific conformational states of enzymes. For instance, the design of certain kinase inhibitors has been guided by the principle of using a linker to connect the purine core to a pendant hydrophobic group that can access and bind to the inactive "DFG-out" conformation of the kinase. acs.org This approach can lead to inhibitors with higher selectivity.

The principle of single-atom linker elongation has also been shown to be effective in significantly improving binding affinity. mdpi.comescholarship.org In some instances, the addition of just one carbon atom to a linker can allow for a more relaxed and favorable binding conformation within the target protein, leading to a marked increase in inhibitory potency. mdpi.comescholarship.org

The table below summarizes some of the rational design principles derived from SAR studies of purine derivatives.

| Design Principle | Rationale | Potential Outcome |

| Optimize Linker Length | Achieve optimal distance and orientation of substituents within the target's binding site. | Enhanced biological activity and potency. |

| Modulate Linker Flexibility | Control the conformational freedom of the molecule to favor a bioactive conformation. | Increased binding affinity and selectivity. |

| Incorporate Specific Functional Groups in the Linker | Introduce hydrogen bond donors/acceptors or other interactive moieties to form additional favorable interactions with the target. | Improved binding affinity. |

| Fine-tune Physicochemical Properties of the Linker | Modify hydrophilicity, polarity, and metabolic stability. | Improved pharmacokinetic profile (ADME properties). |

| Single-Atom Elongation/Contraction | Subtly alter the positioning of key binding groups to achieve a more optimal fit. | Markedly improved binding strength. |

By applying these rational design principles, medicinal chemists can move beyond a trial-and-error approach and more efficiently design and synthesize novel purine derivatives with improved therapeutic potential.

Molecular Targets and Mechanisms of Action of N 4 Methoxybenzyl 9h Purin 6 Amine

Interactions with Enzymes Involved in Purine (B94841) Metabolism

Purine metabolism is a critical pathway for the synthesis of the building blocks of DNA and RNA and is tightly regulated by a series of enzymes. Purine analogs can interfere with this process, leading to cytotoxic or cytostatic effects, which is a mechanism exploited in cancer therapy.

Inhibition or Activation of Key Enzymes in Nucleotide Synthesis and Degradation

Disruption of Endogenous Purine Biosynthesis and Metabolic Pathways

By acting as competitive inhibitors or by being incorporated into metabolic pathways to form non-functional products, purine analogs can disrupt the delicate balance of the endogenous purine pool. This disruption can lead to a depletion of essential nucleotides, thereby hindering cellular processes that are highly dependent on them, such as cell division and growth. The therapeutic strategy of targeting purine metabolism has been effectively used in the treatment of cancers, particularly hematological malignancies.

Modulation of Nucleic Acid Synthesis and Function

The structural analogy of N-(4-methoxybenzyl)-9H-purin-6-amine to adenine (B156593) suggests that it could interfere with the synthesis and function of nucleic acids.

Interference with DNA Synthesis

Purine analogs can be metabolized into their corresponding nucleotide forms and subsequently incorporated into the growing DNA chain during replication. This incorporation can lead to chain termination or a dysfunctional DNA structure, ultimately triggering apoptosis in rapidly dividing cells. While this mechanism is well-documented for many therapeutic purine analogs, specific studies confirming this for this compound are lacking.

Engagement with Specific Receptors and Signaling Pathways

Beyond their role in metabolism and nucleic acid synthesis, purines and their analogs are crucial signaling molecules that interact with specific receptors.

One of the most significant potential mechanisms of action for N6-substituted purines is their interaction with adenosine (B11128) receptors. These G protein-coupled receptors are involved in a myriad of physiological processes. Research on a closely related compound, a N6-(4-methoxybenzyl)adenosine derivative, has shown a notable selectivity for the A3 adenosine receptor. This suggests that this compound may also exhibit affinity for this receptor subtype. Activation of the A3 receptor is linked to various cellular responses, including anti-inflammatory and cardioprotective effects, as well as roles in cancer cell proliferation.

The table below summarizes the binding affinities of various N6-substituted adenosine derivatives at different rat adenosine receptor subtypes, highlighting the selectivity conferred by the 4-methoxybenzyl substitution on a related adenosine analog.

| Compound | Substitution | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2a |

| N6-benzyladenosine | Benzyl (B1604629) | 15 | 110 | 11 | 1.4 | 10 |

| N6-(4-methoxybenzyl)adenosine | 4-Methoxybenzyl | 42 | 310 | 12 | 3.5 | 25.8 |

| N6-(4-nitrobenzyl)adenosine | 4-Nitrobenzyl | 12 | 160 | 4.3 | 2.8 | 37.2 |

| N6-(4-aminobenzyl)adenosine | 4-Aminobenzyl | 21 | 220 | 14 | 1.5 | 15.7 |

This data is for N6-substituted adenosine derivatives and is presented to infer the potential activity of this compound. Ki values represent the concentration required to inhibit 50% of radioligand binding.

Another important signaling pathway for N6-substituted purines is related to their activity as cytokinins in plants. Cytokinins are a class of plant hormones that promote cell division and are involved in various aspects of plant growth and development. N6-benzyladenine, a structurally similar compound, is a well-known synthetic cytokinin. The signaling pathway for cytokinins in plants involves a multi-step phosphorelay system that is initiated by the binding of the cytokinin to a histidine kinase receptor in the cell membrane. This binding event triggers a cascade of phosphorylation events that ultimately leads to the activation of transcription factors in the nucleus and the regulation of cytokinin-responsive genes. While primarily a plant hormone signaling pathway, the antioxidant and anti-senescence properties of some cytokinins are being explored in other biological systems.

Adenosine Receptor Interactions (e.g., A1, A2A, A3)

N6-substituted adenosine analogs are well-documented for their interactions with adenosine receptors. Structure-activity relationship studies on a series of N6-benzyladenosine-5'-uronamides have provided valuable insights into the influence of substitutions on the benzyl ring on receptor selectivity. Notably, a derivative featuring a 4-methoxy group on the benzyl ring was found to favor selectivity for the A3 adenosine receptor nih.govnih.gov. This suggests that this compound may also exhibit a preference for the A3 receptor subtype. Numerous N6-arylmethyl substituted adenosine analogues have demonstrated higher potency in binding to A1 and A3 receptors compared to A2A receptors nih.govnih.gov. The nature and position of substituents on the benzyl ring, such as a chloro group, have been shown to modulate the efficacy of these compounds at the A3 receptor nih.govnih.gov.

Table 1: Adenosine Receptor Selectivity of Related N6-Benzyladenosine Derivatives

| Compound Moiety | Receptor Selectivity | Reference |

|---|---|---|

| 4-Methoxybenzyl | Favors A3 Selectivity | nih.govnih.gov |

| N6-Arylmethyl | Higher potency for A1 and A3 vs. A2A | nih.govnih.gov |

Purinergic Receptor System Modulation (P2X, P2Y)

The purinergic receptor system, comprising P2X and P2Y receptors, is another potential target for purine derivatives. While direct evidence for the interaction of this compound with these receptors is not extensively documented, the purine scaffold is a key component of their endogenous ligands, ATP and ADP. The P2X receptors are ligand-gated ion channels primarily activated by ATP, while P2Y receptors are G-protein coupled receptors that respond to a variety of nucleotides . Research on related N6-substituted purine derivatives, such as N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate, has demonstrated antagonist activity at the P2Y1 receptor nih.gov. The structural similarity of this compound to the core adenosine structure suggests a potential for interaction with the purinergic system, although specific affinities and functional effects on P2X and P2Y subtypes require further investigation.

Heat Shock Protein Inhibition (HSP90-alpha) (for related compounds)

Purine-based scaffolds have been successfully utilized in the design of Heat Shock Protein 90 (HSP90) inhibitors nih.govcornell.eduelsevierpure.com. These inhibitors typically bind to the N-terminal ATP-binding pocket of HSP90, thereby disrupting its chaperone function, which is crucial for the stability and activity of numerous client proteins involved in cancer progression nih.govnih.govmdpi.com. The development of purine-derived HSP90 inhibitors, such as PU-H71, has demonstrated the therapeutic potential of this class of compounds cornell.eduelsevierpure.com. SAR studies have explored various substitutions on the purine ring to optimize potency and selectivity nih.gov. While direct data on this compound as an HSP90 inhibitor is not available, the presence of the purine core suggests that it could potentially interact with the ATP-binding site of HSP90. The nature of the substituent at the N6-position would likely play a critical role in determining the binding affinity and inhibitory activity.

Bromodomain Target Engagement (e.g., BRD9)

Recent research has identified the 9H-purine scaffold as a promising template for the development of ligands targeting bromodomains, which are epigenetic "readers" of acetylated lysine (B10760008) residues on histones and other proteins. A study focused on the bromodomain of BRD9, a component of the SWI/SNF chromatin-remodeling complex, identified the 2-amine-9H-purine scaffold as a weak but effective starting point for inhibitor design nih.govnih.gov. Through structure-based design, a potent nanomolar ligand for the BRD9 bromodomain was developed from this scaffold nih.gov.

Notably, as part of this research, the compound 2-Amino-6-(4-methoxyphenyl)-9H-purine was synthesized and evaluated nih.gov. This compound is a very close structural analog of this compound, sharing the key 6-(4-methoxyphenyl)purine core. The study demonstrated that this purine scaffold could be developed into highly potent and selective tool compounds for interrogating the biological role of BRD9 nih.gov. This finding strongly suggests that this compound has the potential to engage with the BRD9 bromodomain. The binding of these purine-based ligands can induce significant conformational changes in the acetyllysine recognition site of BRD9, highlighting the plasticity of this target nih.gov.

Table 2: Bromodomain Engagement of a Structurally Related Purine Analog

| Compound | Target Bromodomain | Finding | Reference |

|---|---|---|---|

| 2-Amino-6-(4-methoxyphenyl)-9H-purine | BRD9 | Identified as a scaffold for potent and selective BRD9 ligands. | nih.govnih.gov |

YTHDC1 Ligand Binding (for purine analogs)

The YTH domain-containing family protein 1 (YTHDC1) is a nuclear "reader" of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA. YTHDC1 plays a crucial role in regulating various aspects of mRNA metabolism, including splicing and nuclear export nih.govelifesciences.org. The development of small-molecule inhibitors of YTHDC1 is an active area of research.

Recent studies have utilized structure-based design to develop potent and selective YTHDC1 inhibitors based on a purine heterocycle biorxiv.org. These efforts have involved optimizing substituents on the purine core to enhance binding affinity and cellular activity biorxiv.org. While these studies have not specifically reported on this compound, the general success of the purine scaffold in targeting the m6A-binding pocket of YTHDC1 suggests that N6-substituted purine derivatives could be a promising class of compounds for this target. The 4-methoxybenzyl group would likely occupy a specific region of the binding pocket, and its contribution to binding affinity would need to be experimentally determined.

Elucidation of Mechanisms Underlying Biological Activities

The biological activities of this compound are likely a result of its interactions with multiple molecular targets, stemming from the versatile nature of its purine scaffold. The elucidation of its precise mechanisms of action requires an integrated understanding of its engagement with the targets discussed above.

The potential for this compound to act as a selective ligand for the A3 adenosine receptor suggests that it could modulate physiological processes regulated by this receptor, which is known to be involved in inflammation and cancer nih.govnih.gov. Its interaction with the A3 receptor would likely involve the inhibition of adenylyl cyclase, a characteristic signaling pathway for this receptor subtype.

As a potential kinase inhibitor , its mechanism would involve competitive binding to the ATP-binding site of kinases such as CDKs and PI3K. By inhibiting CDKs, it could interfere with cell cycle progression, a hallmark of cancer nih.govacs.org. Inhibition of PI3K would disrupt a critical signaling pathway involved in cell growth, proliferation, and survival nih.govnih.gov.

Should it interact with HSP90 , the mechanism would involve the disruption of the chaperone's function, leading to the degradation of a wide array of oncoproteins that are dependent on HSP90 for their stability and activity nih.govnih.govmdpi.com. This would result in a multi-pronged attack on cancer cell signaling networks.

The strong evidence pointing towards engagement with the BRD9 bromodomain suggests an epigenetic mechanism of action nih.govnih.gov. By binding to BRD9, the compound could displace it from chromatin, thereby altering the expression of genes regulated by the SWI/SNF complex. This could lead to the suppression of oncogenic transcriptional programs.

Finally, if the compound binds to YTHDC1 , it would interfere with the recognition of m6A-modified mRNA, potentially disrupting mRNA splicing, nuclear export, and other aspects of RNA metabolism that are critical for gene expression and cellular function nih.govelifesciences.org.

Antiproliferative Mechanisms (e.g., cell cycle inhibition, apoptosis induction)

This compound and its related adenosine derivatives have demonstrated notable antiproliferative activity by influencing the cell cycle and inducing programmed cell death (apoptosis).

Research into a series of L-ascorbic and imino-L-ascorbic acid derivatives bearing a purine moiety revealed that the 6-(4-methoxybenzylamino) derivative was among the most active compounds against the U-937 human histiocytic lymphoma cell line, with an IC50 value of 12 μM. Further investigation through cytofluorimetric analysis of cellular DNA content confirmed a significant pro-apoptotic effect for this compound. Apoptosis is often characterized by the appearance of a hypodiploid peak in a DNA histogram, which signifies the fragmentation of DNA by endogenous endonucleases—a hallmark of this cell death pathway.

Similarly, studies on 2-chloro-N6-substituted adenosines highlighted 2-chloro-N6-(4-methoxybenzyl)adenosine as a highly active compound against HeLa (human cervical cancer) and K-562 (human myelogenous leukemia) cell lines, with IC50 values of 1.3 µM and 1.1 µM, respectively. This activity was found to be superior to the reference compound, olomoucine (B1683950) II. The mechanism behind this cytotoxicity was linked to cell cycle arrest. Treatment of K-562 cells with this compound led to an accumulation of cells in the S-phase of the cell cycle, which was subsequently followed by the induction of apoptosis. Other N6-substituted adenosine derivatives have also been shown to cause cell cycle arrest at the G0/G1 or S-phase, ultimately leading to apoptosis.

Collectively, these findings indicate that the antiproliferative action of this compound derivatives is significantly mediated through the disruption of the normal cell cycle progression and the activation of the apoptotic cascade.

| Compound | Cell Line | Antiproliferative Activity (IC50) | Mechanism of Action |

| 6-(4-methoxybenzylamino)purine derivative | U-937 (lymphoma) | 12 μM | Pro-apoptotic effect |

| 2-chloro-N6-(4-methoxybenzyl)adenosine | HeLa (cervical cancer) | 1.3 µM | S-phase cell cycle arrest, Apoptosis induction |

| 2-chloro-N6-(4-methoxybenzyl)adenosine | K-562 (leukemia) | 1.1 µM | S-phase cell cycle arrest, Apoptosis induction |

Antiviral Mechanisms (e.g., interference with viral replication, polymerase inhibition)

While the broader class of purine derivatives includes many compounds with established antiviral activities, specific research detailing the antiviral mechanisms of this compound is not extensively documented in the reviewed literature. Generally, antiviral purine analogs function by interfering with viral nucleic acid synthesis. They can act as competitive inhibitors of viral polymerases or be incorporated into the growing DNA or RNA chain, causing premature termination. However, specific studies demonstrating interference with viral replication or polymerase inhibition by this compound are not available in the provided search results.

Antimicrobial Modalities

Derivatives of this compound have shown promise as antimicrobial agents. A study focused on novel purine derivatives synthesized a compound featuring the 6-((4-methoxybenzyl)amino)-9H-purine core structure. This specific derivative, 6-((4-methoxybenzyl)amino)-9-((4-(((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)amino)sulfonyl)phenyl)-9H-purine, exhibited the highest antibacterial and antifungal activities among all the tested compounds in the series.

To elucidate the potential mechanism of action, molecular docking studies were performed. The results predicted that the compound fits effectively into the active site of the E. coli MurB enzyme, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The strong binding affinity, calculated with a binding energy of -8.80 kcal/mol, suggests that the inhibition of this enzyme could be a key modality for its antibacterial effect.

Other studies on a broader range of 6-substituted purine derivatives have also confirmed their wide-spectrum antimicrobial activity against various bacterial and fungal strains. Notably, 6-(benzylamino)purine derivatives were found to be the most potent, showing significant activity against Gram-positive bacteria, dermatophytes, and Candida species, as well as inhibiting biofilm formation.

| Derivative | Target Organism | Key Finding | Potential Mechanism |

| 6-((4-methoxybenzyl)amino)-9-((4-(((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)amino)sulfonyl)phenyl)-9H-purine | Bacteria and Fungi | Highest antimicrobial activity in its series | Inhibition of E. coli MurB enzyme |

| 6-(benzylamino)purine derivatives | Gram-positive bacteria, Fungi (Candida, dermatophytes) | Potent antimicrobial and antibiofilm activity | Not specified |

Antileishmanial Activity

The N6-substituted purine framework, including benzyl-substituted derivatives, has been identified as a promising scaffold for the development of new treatments against leishmaniasis. A study evaluating a series of N6-substituted adenine and adenosine derivatives against Leishmania infantum found that N6-benzyl substituted compounds were the most active against the promastigote stage of the parasite, with IC50 values ranging from 1.6 to 14.5 µM.

Although this compound was not the single most potent compound in this specific study, the results highlight the importance of the N6-benzyl substitution for antileishmanial efficacy. The most active compound, N6-(2,5-dimethoxybenzyl)adenosine, demonstrated an IC50 of 1.6 µM and exhibited high selectivity for the parasite with low cytotoxicity against host macrophages. This suggests that the general structure of this compound is relevant to this therapeutic area and that substitutions on the benzyl ring can modulate the activity. The precise molecular targets within the Leishmania parasite for this class of compounds are still under investigation but are of significant interest for future drug development.

In Vivo Preclinical Studies and Animal Models for N 4 Methoxybenzyl 9h Purin 6 Amine Analogs

Efficacy Evaluation in Viral Infection Models (e.g., West Nile Virus)

West Nile Virus (WNV), a mosquito-borne flavivirus, can cause severe neurological disease, and effective antiviral therapies are lacking. researchgate.netbiorxiv.org In vivo evaluation of potential antiviral compounds is typically conducted in mouse models, which are crucial for assessing a drug's ability to reduce viral load and improve survival. biorxiv.orgnih.gov

One study investigated the in vivo efficacy of 6-methylmercaptopurine (B131649) riboside (6MMPr), a thiopurine derivative, against WNV in an immunocompetent mouse model. researchgate.netnih.gov Despite showing potent inhibition of flaviviruses in cell culture, 6MMPr did not prove effective in mice. nih.gov Treatment did not significantly affect mortality and, in fact, exacerbated weight loss in WNV-infected mice. nih.gov Further investigation revealed that while the compound had no significant effect on viral titers in the periphery, it led to significantly higher viral loads in the brain, suggesting that the drug's effect may be tissue-dependent or that it has low bioavailability in the central nervous system. nih.gov

Table 2: In Vivo Efficacy of 6-methylmercaptopurine riboside (6MMPr) in a WNV Mouse Model

| Compound | Animal Model | Key Findings | Outcome |

|---|---|---|---|

| 6-methylmercaptopurine riboside (6MMPr) | Immunocompetent C3H mice | Exacerbated weight loss; Did not improve survival; Resulted in higher viral loads in the brain. nih.gov | Not effective against West Nile disease in mice. nih.gov |

Other compounds, such as the pyrazine (B50134) analog T-705, have shown protective effects in rodent models of lethal WNV infection, reducing mortality and viral protein expression in the brain. nih.gov

Cancer Xenograft or Syngeneic Models (for related purine (B94841) derivatives)

Preclinical evaluation of anticancer compounds relies heavily on in vivo tumor models. antineo.fr

Xenograft Models: These involve implanting human tumor cells into immunodeficient mice. researchgate.net This approach allows for the study of a human tumor's response to a therapeutic agent in a living system.

Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. antineo.frwhiterose.ac.uklabcorp.com A key advantage is the presence of a fully functional immune system, which is critical for evaluating immunotherapies. nih.gov

Research on purine derivatives has led to the development of compounds targeting heat shock proteins (Hsp90), which are implicated in tumorigenesis. A series of pyrazolo[3,4-d]pyrimidine derivatives, which share a core structure with purines, were developed as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial paralog of Hsp90. nih.govresearchgate.net Two potent compounds from this series demonstrated significant tumor growth reduction in a mouse xenograft model using human prostate cancer (PC3) cells. nih.gov

Table 3: In Vivo Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Model Type | Tumor Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Compound 47 | Mouse Xenograft | PC3 (Prostate Cancer) | Significantly reduced tumor growth. | nih.gov |

| Compound 48 | Mouse Xenograft | PC3 (Prostate Cancer) | Significantly reduced tumor growth. | nih.gov |

These studies highlight the utility of xenograft models in confirming the in vivo anticancer efficacy of novel purine-like derivatives. nih.gov

Computational and Structural Biology Approaches in Research on N 4 Methoxybenzyl 9h Purin 6 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For N-(4-methoxybenzyl)-9H-purin-6-amine, docking studies are crucial for understanding how it interacts with the active sites of its biological targets, such as protein kinases.

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (this compound) and the target protein are used. The ligand's conformational flexibility is often explored to find the most energetically favorable binding pose within the receptor's binding pocket. The scoring functions then estimate the binding free energy, which correlates with the binding affinity.

Studies on analogous purine-based inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK) have revealed key interactions. nih.gov For instance, the purine (B94841) core often forms critical hydrogen bonds with backbone residues in the hinge region of the kinase domain. The N-(4-methoxybenzyl) moiety of the compound likely extends into a hydrophobic pocket, where it can form van der Waals and hydrophobic interactions with nonpolar residues. The methoxy (B1213986) group, in particular, may form additional hydrogen bonds with nearby amino acid side chains or water molecules, further stabilizing the complex.

The table below summarizes the types of interactions that are typically analyzed in molecular docking studies of this compound with a hypothetical protein kinase target.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Protein Target |

| Hydrogen Bonding | Purine ring nitrogens, exocyclic amine | Hinge region backbone amides and carbonyls (e.g., Met, Cys) |

| Hydrophobic Interactions | Benzyl (B1604629) ring, purine ring | Aliphatic and aromatic residues (e.g., Leu, Val, Ile, Phe, Tyr) |

| van der Waals Forces | Entire ligand | All residues in the binding pocket |

| Pi-Pi Stacking | Purine ring, benzyl ring | Aromatic residues (e.g., Phe, Tyr, Trp, His) |

These detailed interaction analyses are vital for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors.

Homology Modeling and Receptor Binding Site Exploration

When the experimental structure of a target protein is unavailable, homology modeling can be employed to build a reliable three-dimensional model. nih.govnih.gov This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein.

For a novel target of this compound, the first step would be to obtain the amino acid sequence of the target protein. This sequence is then used to search a database of known protein structures, such as the Protein Data Bank (PDB), for suitable templates. Once a template is selected, the sequences are aligned, and the coordinates of the aligned residues from the template are transferred to the target. The regions that are not aligned, such as loops, are modeled separately. The final model is then refined and validated to ensure its stereochemical quality.

Once a homology model of the target receptor is built, the binding site can be explored in detail. This involves identifying the key amino acid residues that line the binding pocket and understanding their physicochemical properties (e.g., hydrophobicity, charge, hydrogen bonding potential). This information is invaluable for subsequent molecular docking studies and for understanding the structural basis of ligand recognition.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound and its target protein behave in a solvated environment.

An MD simulation can be initiated with the docked pose of this compound in its receptor. The simulation would track the movements of the ligand and the protein, providing insights into the stability of the binding mode and the flexibility of different regions of the protein. Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.

These simulations can reveal subtle conformational changes that are not apparent from static docking poses and can help to refine the understanding of the ligand-protein interactions.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.comdergipark.org.tr this compound can serve as a template to develop a pharmacophore model for its biological target.

The essential features of a pharmacophore model derived from this compound would likely include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms in the purine ring.

Hydrogen Bond Donor: Corresponding to the exocyclic amine.

Aromatic Ring: Representing the purine and benzyl rings.

Hydrophobic Feature: Associated with the benzyl group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features. This virtual screening approach is a powerful tool for identifying new lead compounds with potentially similar or improved biological activity.

Quantum Chemical Calculations (e.g., DFT for Electronic Properties)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. researchgate.netnih.gov For this compound, DFT calculations can provide valuable information about its geometry, electronic structure, and reactivity.

Key parameters that can be calculated using DFT include:

Optimized Geometry: The most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: The distribution of partial charges on each atom, which can influence intermolecular interactions.

The table below presents hypothetical results from a DFT calculation on this compound, illustrating the type of data that can be obtained.

| Parameter | Hypothetical Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

These quantum chemical insights are valuable for understanding the intrinsic properties of this compound and for developing more accurate parameters for molecular mechanics force fields used in docking and MD simulations.

X-ray Crystallography of Compound-Target Complexes (e.g., with HSP90-alpha for an analog)

X-ray crystallography is a powerful experimental technique that provides the precise three-dimensional structure of a molecule at atomic resolution. While a crystal structure of this compound itself may not be publicly available, the structure of a closely related analog, N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, has been determined. nih.gov This structure reveals that the purine skeleton is nearly planar, and there is a significant dihedral angle between the purine and benzene (B151609) rings. nih.gov

Furthermore, X-ray crystal structures of purine-scaffold inhibitors in complex with the N-terminal domain of Heat Shock Protein 90-alpha (HSP90α) have been elucidated. nih.govnih.gov These structures show that the purine ring binds in the adenine-binding pocket, forming key hydrogen bonds with conserved residues. The substituent at the N9 position and the C6-amino substituent extend into adjacent hydrophobic pockets. The structural information from these complexed analogs is invaluable for understanding how this compound might bind to HSP90α or other similar ATP-dependent enzymes.

The table below summarizes the crystallographic data for the analog N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine. nih.gov

| Crystal Data | Value |

| Chemical Formula | C₁₇H₁₉N₅O₂ |

| Molecular Weight | 325.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.8721 Å, b = 8.3753 Å, c = 20.7445 Å |

| Dihedral Angle (Purine-Benzene) | 66.70° |

In Silico Prediction of Biological Activity and Selectivity

In silico methods can be used to predict the biological activity and selectivity of this compound against various targets. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of purine derivatives with known activities, the activity of this compound can be predicted.

Furthermore, computational approaches can be used to predict the selectivity of the compound for a specific target over other related proteins. This can be achieved by comparing the predicted binding affinities of the compound to a panel of different proteins through molecular docking or by analyzing the differences in the binding site residues that may confer selectivity. These in silico predictions are valuable for prioritizing compounds for experimental testing and for identifying potential off-target effects.

Future Directions and Research Opportunities

Development of Novel Analogs with Enhanced Target Specificity and Potency

A primary objective in medicinal chemistry is the iterative refinement of lead compounds to enhance their therapeutic profiles. For N-(4-methoxybenzyl)-9H-purin-6-amine, future research will undoubtedly focus on the rational design and synthesis of novel analogs. The exploration of structure-activity relationships (SAR) is crucial in this endeavor. nih.govnih.gov By systematically modifying the substituents on the purine (B94841) core and the N6-benzyl group, researchers can identify key structural features that govern target binding and biological activity. nih.govmdpi.com

Key areas for modification include:

Substitution on the Purine Ring: Introducing various functional groups at the C2 and C8 positions of the purine nucleus can significantly influence the compound's electronic properties and steric profile, potentially leading to enhanced interactions with target proteins. nih.gov

Alterations to the Benzyl (B1604629) Moiety: Modifications to the 4-methoxybenzyl group, such as altering the position or nature of the substituent on the phenyl ring, could improve binding affinity and selectivity. acs.org

The goal of these synthetic efforts is to produce analogs with not only increased potency but also heightened specificity for their intended molecular targets, thereby minimizing off-target effects.

Elucidation of Unexplored Molecular Targets and Pathways

While the purine scaffold is known to interact with a broad range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleic acid metabolism, the specific molecular targets of this compound may not be fully characterized. mdpi.com Future research should employ a variety of approaches to identify and validate novel targets.

Target identification strategies could include:

Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

Computational Target Prediction: Employing in silico methods to screen the compound against databases of known protein structures.

Phenotypic Screening: Observing the effects of the compound on various cell lines and then working backward to identify the responsible molecular pathways.

A deeper understanding of the compound's mechanism of action will be instrumental in guiding its development for specific therapeutic applications.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The advent of high-throughput "omics" technologies offers a powerful lens through which to view the global cellular response to a bioactive compound. nashbio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the biological perturbations induced by this compound. nih.govnih.gov

This multi-omics approach can:

Reveal Mechanism of Action: By observing changes in gene expression, protein levels, and metabolite concentrations, it is possible to infer the signaling pathways and cellular processes affected by the compound. nashbio.com

Identify Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to the compound, paving the way for personalized medicine. nih.gov

Uncover Off-Target Effects: A systems-level view can reveal unintended interactions, providing a more complete understanding of the compound's biological activity. nih.gov

The integration of these large datasets requires sophisticated bioinformatic tools and analytical pipelines to extract meaningful biological insights. arxiv.org

Advancement of Computational Methodologies in Purine Derivative Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents. nih.govbeilstein-journals.org Future research on this compound and its analogs will benefit from the continued advancement and application of computational methods. taylorfrancis.com

| Computational Method | Application in Purine Derivative Discovery |

| Molecular Docking | Predicts the binding mode and affinity of purine derivatives to their target proteins. |

| Virtual Screening | Screens large libraries of virtual compounds to identify new purine-based hits. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models that correlate the chemical structure of purine analogs with their biological activity. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-target complex to provide insights into binding stability and mechanism. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new analogs. mdpi.com |

These computational approaches, when used in synergy with experimental techniques, can streamline the drug discovery process, reducing both the time and cost associated with bringing new purine-based therapies to the clinic. taylorfrancis.comnih.gov

Exploration of Novel Therapeutic Applications Beyond Established Areas

The diverse biological activities of purine derivatives suggest that this compound and its future analogs may have therapeutic potential in a wide range of diseases. nih.gov While purine analogs have been extensively studied as anticancer and antiviral agents, there is a growing interest in their application to other therapeutic areas. nih.govmdpi.comresearchgate.net

Future research should investigate the efficacy of these compounds in:

Neurodegenerative Diseases: Given the role of purinergic signaling in the central nervous system, these compounds could be explored for conditions such as Alzheimer's or Parkinson's disease. chemdiv.com